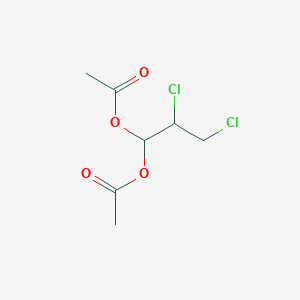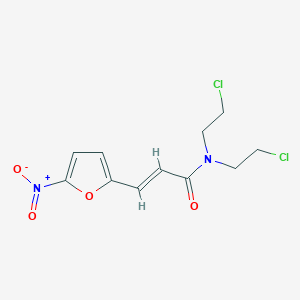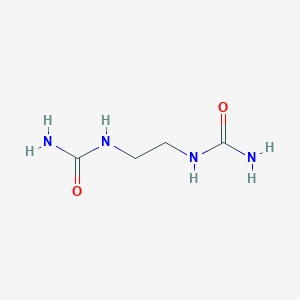
二丁基氯代缩水甘油酯
描述
Dibutyl chlorendate, also known as dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, is a chemical compound with the molecular formula C17H20Cl6O4 and a molecular weight of 501.06 g/mol . It is an oily liquid at room temperature and is primarily used as an analytical standard in various scientific applications .
科学研究应用
Dibutyl chlorendate is utilized in various scientific research applications, including:
Analytical Chemistry: It serves as a standard for chromatographic analysis, particularly in high-performance liquid chromatography (HPLC) and gas chromatography (GC).
Environmental Studies: Used to study the behavior and fate of chlorinated compounds in the environment.
Material Science: Investigated for its potential use in the synthesis of novel materials with unique properties.
Toxicology: Studied for its effects on biological systems and its potential toxicity.
作用机制
Dibutyl chlorendate, a chlorinated carboxylic acid derivative, is used in the synthesis of flame retardants and polymers . It’s also used as a reactive flame retardant in plastics . .
Biochemical Pathways
It’s known that the compound is a derivative of chlorendic acid, which is a common breakdown product of several organochlorine insecticides . This suggests that dibutyl chlorendate might interact with similar biochemical pathways.
Pharmacokinetics
It’s known that the compound is slightly soluble in water and nonpolar organic solvents, and easily soluble in slightly polar organic solvents . This suggests that its bioavailability could be influenced by the polarity of the environment.
Action Environment
Environmental factors can influence the action, efficacy, and stability of dibutyl chlorendate. For instance, the compound’s solubility in different solvents suggests that its action could be influenced by the polarity of the environment . .
生化分析
Biochemical Properties
Dibutyl chlorendate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is known to interact with various enzymes involved in metabolic pathways, including those responsible for the hydrolysis of esters . The compound’s interactions with these enzymes can lead to the formation of intermediate products that participate in further biochemical reactions. For instance, Dibutyl chlorendate can be hydrolyzed to produce chlorendic acid, which can then undergo further metabolic transformations .
Cellular Effects
Dibutyl chlorendate has been shown to influence various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that exposure to Dibutyl chlorendate can lead to alterations in the expression of genes involved in detoxification and stress response pathways . Additionally, the compound can impact cellular metabolism by interfering with the normal functioning of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of Dibutyl chlorendate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . For example, Dibutyl chlorendate can inhibit esterases, leading to the accumulation of ester substrates and the disruption of normal metabolic processes . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dibutyl chlorendate can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical properties . Long-term exposure to Dibutyl chlorendate in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of Dibutyl chlorendate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects . Studies have shown that high doses of Dibutyl chlorendate can lead to significant changes in organ weight, reproductive function, and overall health in animal models . Threshold effects have also been observed, where specific dosage levels are required to elicit particular biochemical or physiological responses .
Metabolic Pathways
Dibutyl chlorendate is involved in several metabolic pathways, including those related to its hydrolysis and further transformation into other metabolites . The compound can be hydrolyzed by esterases to produce chlorendic acid, which can then participate in additional metabolic reactions . These metabolic pathways involve various enzymes and cofactors that facilitate the conversion of Dibutyl chlorendate into its metabolites, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of Dibutyl chlorendate within cells and tissues involve specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, Dibutyl chlorendate can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
Dibutyl chlorendate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to various subcellular structures, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its activity and function can be affected by its localization, as different cellular compartments provide distinct microenvironments that influence the compound’s interactions with biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
Dibutyl chlorendate is synthesized through the esterification of chlorendic acid with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of dibutylchlorendate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through distillation or recrystallization techniques .
化学反应分析
Types of Reactions
Dibutyl chlorendate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to less chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce less chlorinated esters .
相似化合物的比较
Similar Compounds
Chlorendic Acid: The parent compound from which dibutylchlorendate is derived.
Dibutyl Phthalate: Another dibutyl ester with different chemical properties and applications.
Hexachlorocyclopentadiene: A related chlorinated compound with distinct reactivity.
Uniqueness
Dibutyl chlorendate is unique due to its specific structure, which imparts distinct chemical and physical
属性
IUPAC Name |
dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl6O4/c1-3-5-7-26-13(24)9-10(14(25)27-8-6-4-2)16(21)12(19)11(18)15(9,20)17(16,22)23/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAHPBDUQZFDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051802 | |
| Record name | Dibutyl chlorendate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
| Record name | Dibutyl chlorendate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1774 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1770-80-5 | |
| Record name | Dibutyl chlorendate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1770-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyl chlorendate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001770805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyl chlorendate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2,3-dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyl chlorendate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![(4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)
